molecular formula C18H33N5O5 B12567999 L-Lysyl-L-prolylglycyl-L-valine CAS No. 160210-26-4

L-Lysyl-L-prolylglycyl-L-valine

Cat. No.: B12567999
CAS No.: 160210-26-4
M. Wt: 399.5 g/mol
InChI Key: VUSRROKZYRYBKQ-YDHLFZDLSA-N
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Description

L-Lysyl-L-prolylglycyl-L-valine is a tetrapeptide composed of lysine (Lys), proline (Pro), glycine (Gly), and valine (Val) residues. Its sequence (Lys-Pro-Gly-Val) suggests structural and functional roles influenced by the unique properties of each amino acid:

  • Proline: Introduces conformational rigidity due to its cyclic structure, which may stabilize secondary structures like β-turns.
  • Glycine: Provides flexibility, enabling conformational adaptability.

Properties

CAS No.

160210-26-4

Molecular Formula

C18H33N5O5

Molecular Weight

399.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H33N5O5/c1-11(2)15(18(27)28)22-14(24)10-21-16(25)13-7-5-9-23(13)17(26)12(20)6-3-4-8-19/h11-13,15H,3-10,19-20H2,1-2H3,(H,21,25)(H,22,24)(H,27,28)/t12-,13-,15-/m0/s1

InChI Key

VUSRROKZYRYBKQ-YDHLFZDLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the peptides are typically produced in GMP (Good Manufacturing Practice) facilities to ensure quality and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine or cysteine residues if present.

    Reduction: Reduction reactions can be used to break disulfide bonds if the peptide contains cysteine residues.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced peptides with free thiol groups.

Scientific Research Applications

L-Lysyl-L-prolylglycyl-L-valine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolylglycyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various cellular pathways and processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Glycylglycyl-L-valine (C₉H₁₇N₃O₄)

  • Sequence : Gly-Gly-Val (tripeptide).
  • Key Differences : Lacks lysine and proline, reducing charge and rigidity. Glycine residues enhance flexibility but diminish structural stability compared to Lys-Pro-Gly-Val.
  • Molecular Weight : 231.25 g/mol .

Glycyl-L-valyl-L-prolylglycyl-L-valine (CAS 783335-79-5)

  • Sequence : Gly-Val-Pro-Gly (tetrapeptide).
  • Key Differences : Altered sequence order (Val-Pro vs. Pro-Gly) may disrupt β-turn formation. Molecular formula: C₁₉H₃₃N₅O₆ .

L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl (CAS 133605-55-7)

  • Sequence : Val-Gly-Val-Tyr-Val-His-Pro (hexapeptide).
  • Key Differences : Extended chain with aromatic (tyrosine) and imidazole (histidine) side chains, enabling diverse interactions absent in Lys-Pro-Gly-Val .

Functional and Physicochemical Properties

Compound Key Residues Molecular Formula Molecular Weight (g/mol) Notable Features
L-Lysyl-L-prolylglycyl-L-valine Lys, Pro, Gly, Val ~C₁₈H₃₃N₅O₅ ~415 (estimated) Charge (Lys), rigidity (Pro)
Glycylglycyl-L-valine Gly, Gly, Val C₉H₁₇N₃O₄ 231.25 High flexibility, neutral charge
Glycyl-L-valyl-L-prolylglycyl Gly, Val, Pro, Gly C₁₉H₃₃N₅O₆ 443.5 β-turn potential, hydrophobic Val
L-Valine, glycyl-L-valyl-L-tyrosyl... Val, Gly, Tyr, His C₃₇H₅₅N₉O₉ 769.89 Aromatic/histidine interactions

Research Findings and Hypotheses

Structural Implications

  • Lys-Pro Motif : Proline’s rigidity combined with lysine’s charge may stabilize peptide conformation, as seen in collagen-like structures .
  • Hydrophobic Cluster : Valine’s methyl groups could promote aggregation or membrane association, contrasting with glycine-rich peptides like Gly-Gly-Val .

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